molecular formula C11H18BNO2 B1314464 (2-((Diethylamino)methyl)phenyl)boronic acid CAS No. 95753-24-5

(2-((Diethylamino)methyl)phenyl)boronic acid

Cat. No. B1314464
CAS RN: 95753-24-5
M. Wt: 207.08 g/mol
InChI Key: NPPVXMWYGYZPIU-UHFFFAOYSA-N
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Description

“(2-((Diethylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 207.08 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(2-((Diethylamino)methyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms in the compound.


Chemical Reactions Analysis

Boronic acids, including “(2-((Diethylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2-((Diethylamino)methyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 207.08 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Cross-Coupling Reactions

Boronic acids and their derivatives, including “(2-((Diethylamino)methyl)phenyl)boronic acid”, are used in cross-coupling reactions . These reactions are fundamental in organic chemistry for the construction of carbon-carbon bonds .

Catalysis

Boronic acids play a significant role in catalysis . They can enhance the Lewis acidity, which can be beneficial in various catalytic reactions .

Medicinal Chemistry

Boronic acids have found applications in medicinal chemistry . They have been used to modify selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .

Polymer and Optoelectronics Materials

Boronic acids are used in the development of polymer and optoelectronics materials . Their unique properties make them suitable for these applications .

Synthesis of Borinic Acid Derivatives

“(2-((Diethylamino)methyl)phenyl)boronic acid” can be used in the synthesis of borinic acid derivatives . These derivatives have their own set of applications in various fields .

Biological Applications

Boronic acids have shown potential in various biological applications . They have been used as sensors and delivery systems .

Reagent in Rhodium-Catalyzed Intramolecular Amination

“(2-((Diethylamino)methyl)phenyl)boronic acid” can be used as a reagent in rhodium-catalyzed intramolecular amination .

Synthesis of BODIPY Dyes

“(2-((Diethylamino)methyl)phenyl)boronic acid” can be used in the synthesis of BODIPY dyes . These dyes have applications in the tethering of the glycan domain of antibodies .

Safety and Hazards

“(2-((Diethylamino)methyl)phenyl)boronic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of “(2-((Diethylamino)methyl)phenyl)boronic acid” could involve its use in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This reaction is widely used in organic synthesis, suggesting that “(2-((Diethylamino)methyl)phenyl)boronic acid” could have significant applications in the synthesis of complex organic compounds.

properties

IUPAC Name

[2-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVXMWYGYZPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538186
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95753-24-5
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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